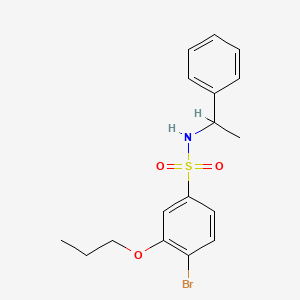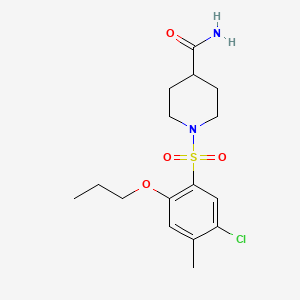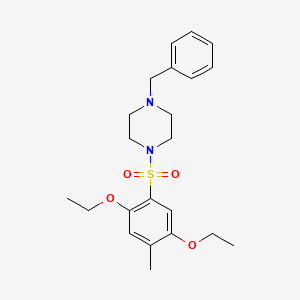
2-(Dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol, (RS, Z)-
Übersicht
Beschreibung
2-(Dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol, (RS, Z)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Improved Manufacturing Process for Antimalarial Drug
Boehm et al. (2007) describe an improved manufacturing process for lumefantrine, a component of the antimalarial drug Coartem. This process includes the conversion of specific intermediates to 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, which is further processed through Knoevenagel condensation to produce an effective antimalarial agent (Boehm, Fuenfschilling, Krieger, Kuesters, & Struber, 2007).
Synthesis Process for High Purity Compounds
Puthran, Poojary, and Purushotham (2020) developed a commercial process for synthesizing a compound closely related to 2-(Dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol. This process emphasizes high purity and yield, crucial for pharmaceutical applications (Puthran, Poojary, & Purushotham, 2020).
Electrochemiluminescence Studies
Parveen et al. (2013) explored the electrochemiluminescence (ECL) of a system involving 2-(Dibutylamino)ethanol, demonstrating its effectiveness as a co-reactant in ECL applications. This study provides insights into the potential use of similar compounds in analytical chemistry and sensor development (Parveen, Zhang, Yuan, Hu, Gilani, Rehman, & Xu, 2013).
Inhibition Mechanism in ECL Systems
Xue, Guo, Qiu, Lin, and Chen (2009) investigated the inhibition mechanism of dopamine in an ECL system involving a similar compound to 2-(Dibutylamino)ethanol. This research aids in understanding the interactions of complex chemical systems and could inform the design of more efficient ECL systems (Xue, Guo, Qiu, Lin, & Chen, 2009).
Study on Molecular Structures and Hydrogen Bonded Networks
Schneider, Neumann, Stammler, and Jutzi (1999) conducted research on molecular structures and hydrogen-bonded networks involving similar fluorene derivatives. Their work contributes to the understanding of molecular interactions and structural chemistry (Schneider, Neumann, Stammler, & Jutzi, 1999).
Anodic Electrochemiluminescence for Glucose Oxidase Assay
Kargbo, Zheng, and Ding (2014) explored the anodic electrochemiluminescence of dissolved oxygen with 2-(dibutylamino) ethanol, demonstrating its application in developing a glucose oxidase assay. This research is significant for biomedical applications, particularly in developing sensitive diagnostic tools (Kargbo, Zheng, & Ding, 2014).
Anticancer and Antimicrobial Properties
Hussein et al. (2020) synthesized new bioactive agents based on a fluorene moiety similar to 2-(Dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol, demonstrating significant antimicrobial and anticancer properties. This work contributes to the development of new pharmaceutical compounds (Hussein, Alsantali, Morad, Obaid, Altass, Sayqal, Abourehab, Elkhawaga, Aboraia, & Ahmed, 2020).
Eigenschaften
IUPAC Name |
2-(dibutylamino)-2-[2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)29(19-35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQOFEQBDUCCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(CO)C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol, (RS, Z)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)



![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)